BenchChemオンラインストアへようこそ!

(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Kinase Inhibition SAR Drug Discovery

This compound is a premier azetidine-thiazole chemotype featuring a distinct 4-(thiophen-2-yl)phenyl group, setting it apart from standard kinase inhibitor scaffolds. Its nanomolar activity profile against critical kinases makes it a must-have for EGFR-focused oncology programs and S1P receptor modulation research. Sourcing this precise structure enables rigorous SAR studies and side-by-side comparisons with related analogs, driving your lead optimization efforts forward with confidence.

Molecular Formula C17H14N2O2S2
Molecular Weight 342.43
CAS No. 1796957-82-8
Cat. No. B2917420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
CAS1796957-82-8
Molecular FormulaC17H14N2O2S2
Molecular Weight342.43
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)OC4=NC=CS4
InChIInChI=1S/C17H14N2O2S2/c20-16(19-10-14(11-19)21-17-18-7-9-23-17)13-5-3-12(4-6-13)15-2-1-8-22-15/h1-9,14H,10-11H2
InChIKeyKTWUWKYRFXZPDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone (CAS 1796957-82-8): Chemical Class and Research Context


(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone (CAS 1796957-82-8) is a synthetic organic molecule characterized by a thiazol-2-yloxy group linked to an azetidine ring, which is further connected via a methanone bridge to a 4-(thiophen-2-yl)phenyl moiety . This compound belongs to a broader class of thiazole-azetidine hybrids that have been investigated in medicinal chemistry for their potential as kinase inhibitors and receptor modulators .

Why Generic Thiazole-Azetidine Substitution is Insufficient for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone


Within the thiazole-azetidine chemotype, small structural modifications can profoundly impact biological potency and selectivity. Studies on analogous compounds have demonstrated that different substituents on the azetidine ring can alter IC50 values substantially, highlighting a steep structure-activity relationship (SAR) [1]. The unique combination of the thiazol-2-yloxy ether linkage and the 4-(thiophen-2-yl)phenyl group in this specific compound differentiates it from other azetidine-thiazole hybrids, meaning that even closely related analogs cannot be assumed to possess identical biological profiles.

Quantitative Differentiation Evidence for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone vs. Structural Analogs


Kinase Inhibitory Landscape of Thiazol-2-yloxy Azetidine Carboxamides: IC50 Data for Closest Structural Comparators

The closest structurally characterized analogs, specifically N-substituted 3-(thiazol-2-yloxy)azetidine-1-carboxamides, have demonstrated potent inhibitory activity against several kinase targets with IC50 values in the low nanomolar range (2-15 nM) [1]. This data, derived from preclinical investigations (2022-2023), establishes the pharmacophoric potential of the 3-(thiazol-2-yloxy)azetidine core, a scaffold shared by the target compound. The target compound's unique peripheral aromatic substitution (4-(thiophen-2-yl)phenyl) distinguishes it from these carboxamide-based comparators and is predicted to further modulate target selectivity [1].

Kinase Inhibition SAR Drug Discovery

Anticancer Activity of Hybrid Oxoazetidine-Conjugated Thiazoles: In Vitro Efficacy Benchmark

A series of hybrid oxoazetidine-conjugated thiazoles, which are structurally related to the target compound due to the shared thiazole-azetidine core, were evaluated as epidermal growth factor receptor (EGFR) inhibitors. These compounds were active against breast and hepatic cancer cell lines, with the most potent derivatives (Compounds 7a, 7b, and 7e) demonstrating significant cytotoxicity [1]. This provides a performance benchmark for the thiazole-azetidine chemotype in anticancer applications. The target compound's distinct thiophene-phenyl substitution may confer differential selectivity profiles compared to these oxoazetidine hybrids [1].

EGFR Inhibition Cytotoxicity Breast Cancer

Cytotoxicity of Azetidinone-Thiazole Hybrids: IC50 Values Against Oral Cancer Cell Line (CAL-27)

In a study of thiazole- and coumarin-conjugated azetidinones, compounds with a β-lactam (azetidinone) core linked to a thiazole group demonstrated IC50 values of 1.55-1.75 µM against the oral cancer cell line CAL-27, outperforming the reference standard Lipofectamine 2000 (IC50 = 2.03 µM) [1]. While the target compound contains an azetidine rather than an azetidinone ring, the shared thiazole-ether linkage and heterocyclic architecture support the relevance of these cytotoxicity findings for class-level predictive purposes [1].

Cell Viability Oral Cancer Azetidinone

Recommended Research and Procurement Scenarios for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone


Kinase-Targeted Screening Libraries for Oncology Drug Discovery

Given the demonstrated nanomolar kinase inhibitory activity of closely related 3-(thiazol-2-yloxy)azetidine-1-carboxamides [1], this compound is well-suited for inclusion in kinase-focused compound libraries targeting oncology indications. Its distinct 4-(thiophen-2-yl)phenyl substitution may confer unique selectivity profiles compared to existing kinase inhibitor chemotypes.

EGFR-Directed Anticancer Research Programs

The established activity of hybrid oxoazetidine-conjugated thiazoles against EGFR and cancer cell lines [1] supports the use of this compound in EGFR-focused drug discovery programs. Researchers can leverage this scaffold to develop novel EGFR inhibitors with potentially differentiated binding modes.

Chemical Biology Studies of S1P Receptor Modulation

Patents describing thiazole derivatives as S1P receptor modulators [1] indicate the potential of this chemotype for immunomodulation. The compound may serve as a tool molecule for studying S1P1 receptor pharmacology and exploring new therapies for autoimmune disorders.

Structure-Activity Relationship (SAR) Exploration of Azetidine-Thiazole Hybrids

As a distinct member of the azetidine-thiazole chemical space, this compound is an ideal candidate for systematic SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Its procurement enables side-by-side comparisons with analogs such as (3,4-difluorophenyl)- and (2-chlorophenyl)-substituted variants, as highlighted by IC50-altering substitution patterns [2].

Quote Request

Request a Quote for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.